4-Acetyl-1-methyl-1H-pyrazole-5-sulfonamide
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Overview
Description
4-Acetyl-1-methyl-1H-pyrazole-5-sulfonamide is a heterocyclic compound featuring a pyrazole ring substituted with acetyl, methyl, and sulfonamide groups. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This compound’s unique structure allows it to participate in various chemical reactions, making it valuable in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-1-methyl-1H-pyrazole-5-sulfonamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines.
Introduction of the Acetyl Group: Acetylation can be achieved using acetyl chloride or acetic anhydride in the presence of a base such as pyridine.
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the pyrazole derivative with sulfonyl chlorides in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often use continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
4-Acetyl-1-methyl-1H-pyrazole-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in chloroform.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-Acetyl-1-methyl-1H-pyrazole-5-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Acetyl-1-methyl-1H-pyrazole-5-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access . The compound’s sulfonamide group is known to interact with proteins, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-1H-pyrazole: Used as an antidote in methanol poisoning.
1-Phenyl-3-methyl-4-(6-hydro-4-amino-5-sulfo-2,3-pyrazine)-pyrazole-5-one: Studied for its anti-inflammatory properties.
Uniqueness
4-Acetyl-1-methyl-1H-pyrazole-5-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of acetyl, methyl, and sulfonamide groups allows for versatile reactivity and potential therapeutic applications .
Properties
CAS No. |
111493-61-9 |
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Molecular Formula |
C6H9N3O3S |
Molecular Weight |
203.22 g/mol |
IUPAC Name |
4-acetyl-2-methylpyrazole-3-sulfonamide |
InChI |
InChI=1S/C6H9N3O3S/c1-4(10)5-3-8-9(2)6(5)13(7,11)12/h3H,1-2H3,(H2,7,11,12) |
InChI Key |
QBTILWNLODCKRD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(N(N=C1)C)S(=O)(=O)N |
Origin of Product |
United States |
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